

Hexyl crotonate CAS number and IUPAC name

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Compound of Interest		
Compound Name:	Hexyl crotonate	
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Hexyl Crotonate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl crotonate, systematically known as hexyl but-2-enoate, is an organic ester recognized for its characteristic fruity and green aroma.[1] While its primary applications are in the flavor and fragrance industries, its chemical structure, featuring a reactive α,β -unsaturated ester moiety, makes it a compound of interest for further research and potential applications in organic synthesis and materials science. This document provides a comprehensive technical guide to the properties, synthesis, and safety data of **hexyl crotonate**.

Chemical Identification

Identifier	Value
IUPAC Name	hexyl but-2-enoate[1]
CAS Number	19089-92-0[1]
Alternative CAS Number	1617-25-0 (for the E-isomer)
Molecular Formula	C10H18O2[1]
Molecular Weight	170.25 g/mol [1]
Canonical SMILES	CCCCCCC(=0)C=CC[1]
InChl Key	MZNHUHNWGVUEAT-UHFFFAOYSA-N[1]



Physicochemical and Toxicological Data

The following table summarizes key quantitative data for **hexyl crotonate**.

Property	Value	Reference(s)
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	213-215 °C at 760 mmHg	[2]
Density	0.885-0.891 g/mL at 20°C	[1]
Refractive Index	1.438-1.440 at 20°C	[1]
Flash Point	88.89 °C (192.00 °F) TCC	[2]
Solubility	Insoluble in water; soluble in ethanol and most fixed oils.	[1]
Vapor Pressure	0.146 mmHg at 25 °C (estimated)	[2]
logP (o/w)	3.973 (estimated)	[2]
Oral LD50 (rat)	> 5000 mg/kg	[3]
Dermal LD50 (rabbit)	> 5000 mg/kg	[3]

Spectroscopic Data



Spectroscopy	Data	Reference(s)
¹H NMR (CDCl₃)	δ 7.01–6.92 (m, 1H, olefinic), 5.87–5.83 (m, 1H, olefinic), 4.11 (t, 2H, –O–CH ₂ –, J = 6.8 Hz), 1.88 (dd, 3H, vinyl CH ₃ , J = 6.8, 1.6 Hz), 1.66–1.58 (m, 2H), 1.40–1.30 (m, 6H), 0.91 (t, 3H, terminal CH ₃ , J = 6.8 Hz)	[1]
¹³ C NMR (100 MHz, CDCl ₃)	δ 167.1 (C=O), 144.6 (C=C–CO), 134.5 (C=C–H), 130.2, 64.4 (O–CH ₂), 31.5, 28.7, 25.7, 22.6, 14.0 (alkyl carbons)	[1]
Infrared (IR)	ν(C=O) ~1710 cm ⁻¹ , ν(C=C) ~1640 cm ⁻¹	[1]

Experimental Protocols Synthesis of Hexyl Crotonate via Fischer Esterification

The most common and established method for synthesizing **hexyl crotonate** is the Fischer esterification of crotonic acid with hexanol, using an acid catalyst.[1] The following protocol is a representative procedure adapted from established esterification methods.[4][5][6]

Materials:

- Crotonic acid
- n-Hexanol
- Toluene
- p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric Acid
- 5% Sodium carbonate solution.



- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for reflux with a Dean-Stark trap, distillation, and liquid-liquid extraction.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine crotonic acid, a molar excess of n-hexanol (e.g., 1.5 to 2 equivalents), and a suitable volume of toluene to facilitate azeotropic removal of water.
- Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol% relative to the crotonic acid).
- Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until the theoretical amount of water has been collected, indicating the reaction is complete. This typically takes several hours.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acid catalyst and remove any unreacted crotonic acid.
 - Wash the organic layer with water and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
- Purification: Remove the toluene and excess hexanol via distillation. The final product, hexyl
 crotonate, can be further purified by vacuum distillation.

Logical Relationships and Diagrams

The synthesis of **hexyl crotonate** via Fischer esterification can be represented by the following reaction scheme:



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